(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide
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Overview
Description
2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is a complex organic compound featuring a chromone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 2-hydroxy-N′-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide with various phosphorus reagents. The reaction conditions often include the use of phosphonic acid and its esters, phosphorus sulfides, and phosphorus halides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphonic acid, phosphorus sulfides, and phosphorus halides. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can exhibit different chemical and physical properties .
Scientific Research Applications
2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has been evaluated for its anticancer activity, showing promising results against certain cancer cell lines.
Biological Studies: It has been studied for its potential as an enzyme inhibitor and antibiotic.
Materials Science: The compound’s optoelectronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the expression of VEGF (vascular endothelial growth factor), which plays a crucial role in tumor growth and angiogenesis . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,2-Oxadiazaphosphinines
- 1,3,2-Benzoxazaphosphinines
- α-Hydrazinophosphonic Acid
Uniqueness
Compared to these similar compounds, 2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE stands out due to its unique chromone ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9N3O3 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
[(E)-(4-oxochromen-3-yl)methylideneamino]urea |
InChI |
InChI=1S/C11H9N3O3/c12-11(16)14-13-5-7-6-17-9-4-2-1-3-8(9)10(7)15/h1-6H,(H3,12,14,16)/b13-5+ |
InChI Key |
BKTAVDDGBRXHPK-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)N |
Origin of Product |
United States |
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